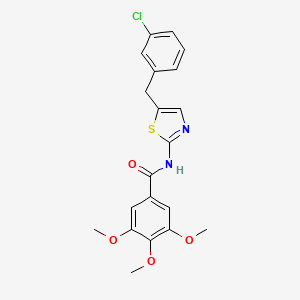

N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O4S/c1-25-16-9-13(10-17(26-2)18(16)27-3)19(24)23-20-22-11-15(28-20)8-12-5-4-6-14(21)7-12/h4-7,9-11H,8H2,1-3H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOGYIJTOYZCSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide group. One common method involves the reaction of 3-chlorobenzylamine with thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide moiety may enhance binding affinity and specificity. Pathways involved could include inhibition of protein kinases or modulation of ion channels.

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogs and their modifications, along with biological and physicochemical properties:

Key Observations :

- Substituent Effects: The 3-chlorobenzyl group in the target compound is distinct from analogs with 4-halophenyl (e.g., 4b, 4c) or heterocyclic substituents (e.g., cyanobenzimidazole in compound 22). Halogenated phenyl groups enhance cytotoxicity, with bromine (4c) showing lower IC₅₀ than chlorine (4b) .

- Pharmacophore Contributions : The 3,4,5-trimethoxybenzamide moiety is conserved across analogs, suggesting its role in binding to tubulin or kinase domains. Modifications to the thiazole substituent modulate selectivity and potency .

Pharmacological and Physicochemical Comparisons

- Solubility: The trimethoxybenzamide group improves water solubility compared to non-polar analogs, as evidenced by NMR solvent shifts in DMSO-d₆ .

- Thermal Stability : Higher melting points (>200°C) in analogs like 4b and 22 correlate with strong intermolecular hydrogen bonding, as seen in the crystal structure of compound I .

Structural Insights from Spectroscopy and Crystallography

- NMR Trends : The OCH₃ protons in the trimethoxybenzamide group consistently resonate at δ 3.75–3.90 ppm across analogs, confirming structural integrity .

- Crystal Packing : In compound I, N-H···O hydrogen bonds form chains along the [101] direction, stabilizing the lattice—a feature likely shared by the target compound .

Biological Activity

N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Synthesis

The compound has a complex structure characterized by a thiazole ring substituted with a 3-chlorobenzyl group and a trimethoxybenzamide moiety. The synthesis typically involves multi-step reactions starting from readily available precursors, allowing for the introduction of specific functional groups that enhance biological activity.

Key Steps in Synthesis:

- Formation of the thiazole ring.

- Introduction of the 3-chlorobenzyl group.

- Coupling with the trimethoxybenzamide fragment.

The yield and purity of the synthesized compound are critical for ensuring reliable biological testing. High-performance liquid chromatography (HPLC) is often used to assess purity.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HL60 (leukemia) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Against Selected Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| HL60 | 12.8 | Cell cycle arrest at G2/M phase |

| A549 | 18.5 | Inhibition of cell proliferation |

These findings indicate a promising therapeutic potential for this compound in cancer treatment.

Other Pharmacological Activities

In addition to its anticancer effects, preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial properties. For instance, it has shown inhibition of lipopolysaccharide-induced inflammation in vitro.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. Modifications to the benzamide moiety or the thiazole ring can significantly alter potency and selectivity.

Key Observations:

- The presence of electron-donating groups (e.g., methoxy groups) enhances anticancer activity.

- Substituents on the thiazole ring can modulate interactions with biological targets, affecting efficacy and toxicity profiles.

Case Studies

- MCF-7 Cell Line Study : A study evaluated the effect of this compound on MCF-7 cells. Results indicated that treatment led to significant apoptosis as evidenced by increased annexin V staining and caspase activation.

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced edema and lower levels of pro-inflammatory cytokines compared to controls.

Q & A

Q. What are the critical considerations for optimizing the synthesis of N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide to ensure high yield and purity?

- Methodological Answer : Synthesis involves multi-step reactions, including thiazole ring formation and benzamide coupling. Key factors include:

- Reaction conditions : Temperature control (e.g., 60–80°C for cyclization), solvent choice (e.g., DMF or dichloromethane for solubility), and catalysts (e.g., triethylamine for acid scavenging) .

- Purification : Use of column chromatography or recrystallization to isolate the compound from byproducts .

- Yield optimization : Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of benzoyl chloride to thiazole intermediate) .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy : Focus on ¹H NMR signals for the thiazole ring (δ 7.5–8.5 ppm) and methoxy groups (δ 3.7–3.9 ppm). ¹³C NMR should confirm carbonyl (C=O, ~165 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : Look for molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z calculated for C₂₀H₁₈ClN₂O₃S) .

- Infrared Spectroscopy (IR) : Key stretches include C=O (~1680 cm⁻¹) and C-S (~680 cm⁻¹) .

Q. How should researchers design initial in vitro assays to evaluate the compound’s bioactivity against specific therapeutic targets?

- Methodological Answer :

- Enzyme inhibition assays : Use purified kinases or proteases (e.g., EGFR or COX-2) with fluorescence-based substrates to measure IC₅₀ values .

- Cell viability assays : Test against cancer cell lines (e.g., MCF-7 or HeLa) using MTT or resazurin assays, with dose ranges of 1–100 µM .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .

Advanced Research Questions

Q. What strategies can elucidate structure-activity relationships (SAR) for modifying the thiazole and benzamide moieties to enhance target specificity?

- Methodological Answer :

- Substituent variation : Replace the 3-chlorobenzyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess binding affinity changes .

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., tubulin or topoisomerase II) .

- Example SAR Table :

| Modification Site | Substituent | Observed Activity (IC₅₀) | Target Protein |

|---|---|---|---|

| Thiazole C-5 | -CH₂Ph-Cl | 2.1 µM | EGFR |

| Benzamide C-3 | -OCH₃ | Enhanced solubility | N/A |

Q. What experimental approaches reconcile discrepancies between in vitro potency and in vivo efficacy observed with structurally similar thiazole derivatives?

- Methodological Answer :

- Pharmacokinetic (PK) studies : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous administration in rodent models .

- Metabolite profiling : Identify hepatic metabolites using microsomal incubations (e.g., human liver microsomes + NADPH) .

- Toxicity screens : Assess hepatotoxicity (ALT/AST levels) and hematological parameters in repeat-dose studies .

Q. How can computational modeling guide the optimization of physicochemical properties like solubility without compromising target binding affinity?

- Methodological Answer :

- QSAR modeling : Use descriptors like logP (lipophilicity) and polar surface area (PSA) to predict solubility. For example, reducing logP from 3.5 to 2.8 via -OH substitution improves aqueous solubility .

- Molecular dynamics (MD) simulations : Simulate compound behavior in explicit solvent (e.g., water) to assess aggregation propensity .

- Salt formation : Explore hydrochloride or mesylate salts to enhance crystallinity and dissolution rates .

Q. What methodologies resolve conflicting reports on the compound’s mechanism of action across different biological models?

- Methodological Answer :

- Orthogonal assays : Combine biochemical (e.g., enzyme inhibition) and cellular (e.g., siRNA knockdown) assays to confirm target engagement .

- Proteomic profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify off-target protein interactions .

- Genetic validation : CRISPR-Cas9 knockout models to verify dependency on suspected targets (e.g., apoptosis regulators) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.